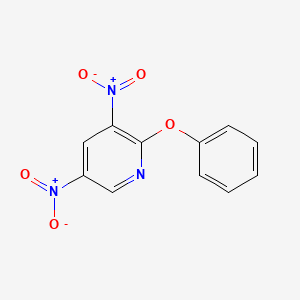

3,5-Dinitro-2-phenoxypyridine

Description

Overview of Pyridine (B92270) Heterocycles in Synthetic Chemistry and Materials Science

Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom. google.com This fundamental structural motif is a cornerstone of synthetic chemistry, appearing in a vast array of functional molecules. google.comresearchgate.net Pyridine and its derivatives are integral to pharmaceuticals, agrochemicals, and materials science. google.comresearchgate.netresearchgate.net The nitrogen atom imparts distinct properties to the ring, including basicity and an electron-deficient character, which influence its reactivity and interactions with other molecules. google.com

In synthetic chemistry, pyridines serve as versatile building blocks and catalysts. google.com The pyridine ring can be functionalized through various reactions, including electrophilic and nucleophilic substitutions, allowing chemists to construct complex molecular architectures. google.comuoanbar.edu.iq Fused pyridine systems, where the pyridine ring is combined with other heterocyclic or carbocyclic rings, give rise to compounds with enhanced stability and unique electronic properties. researchgate.netorcid.org These fused heterocycles are crucial in the design of functional materials like organic semiconductors and catalysts, where their rigid, planar structures and tunable electronic characteristics are highly valued. researchgate.netorcid.org

Significance of Dinitropyridine Frameworks in Organic Transformations

The introduction of nitro groups (NO₂) onto a pyridine ring dramatically alters its chemical properties. Nitro groups are powerful electron-withdrawing groups, and their presence significantly increases the electron deficiency of the pyridine ring. This activation is particularly pronounced in dinitropyridine frameworks, making them highly susceptible to nucleophilic attack. researchgate.netscirp.org Consequently, dinitropyridines are valuable precursors and substrates in a variety of organic transformations. researchgate.net

Compounds like 2-chloro-3,5-dinitropyridine (B146277) are common starting materials for synthesizing more complex molecules. mdpi.comhimedialabs.comnih.gov The chlorine atom is readily displaced by a wide range of nucleophiles in a process known as nucleophilic aromatic substitution (SNAr). scirp.orgmdpi.com This reactivity allows for the introduction of diverse functional groups, leading to the creation of novel compounds with potential applications in medicinal chemistry and materials science. researchgate.netmdpi.com For instance, dinitropyridine derivatives have been investigated as precursors for bioactive molecules, including potential inhibitors for enzymes like HIV-1 integrase and necroptosis. nih.gov The study of their reactions provides deep insights into reaction mechanisms, such as the influence of leaving groups, steric effects, and the formation of reaction intermediates. researchgate.netunilag.edu.ng

Positioning 3,5-Dinitro-2-phenoxypyridine within Contemporary Academic Inquiry

This compound is not a compound of widespread commercial use but holds a specific and important role in academic research, particularly in the field of physical organic chemistry. Its primary significance lies in its use as a model substrate for studying the mechanisms of nucleophilic aromatic substitution (SNAr) reactions. researchgate.netunilag.edu.ng

The structure of this compound is meticulously designed for this purpose. The two nitro groups at positions 3 and 5 strongly activate the pyridine ring, making the carbon atoms at positions 2, 4, and 6 highly electrophilic and prone to attack by nucleophiles. The phenoxy group at the 2-position serves as a good leaving group, facilitating the substitution reaction.

Research involving this compound focuses on detailed kinetic and equilibrium studies of its reactions with various nucleophiles, such as aliphatic and aromatic amines. researchgate.netunilag.edu.ng These studies allow chemists to:

Investigate the step-by-step mechanism of the substitution. researchgate.netunilag.edu.ng

Detect and characterize transient intermediates, such as Meisenheimer (σ) adducts. unilag.edu.ng

Understand the influence of steric and electronic effects on reaction rates. researchgate.net

Elucidate the role of the solvent and base catalysis in the reaction pathway. unilag.edu.ng

By systematically studying the reactivity of this compound, researchers can unravel fundamental principles of chemical reactivity that are applicable to a broad range of chemical transformations. It serves as a chemical probe, providing valuable data that contributes to the broader understanding of reaction mechanisms in organic chemistry. researchgate.netunilag.edu.ng

Compound Information Table

| Compound Name | Other Names |

| This compound | 2-Phenoxy-3,5-dinitropyridine |

| 2-Chloro-3,5-dinitropyridine | - |

| Pyridine | Azine, Azabenzene |

| Phenol (B47542) | Carbolic acid |

Physicochemical Data for this compound

| Property | Value |

| CAS Number | 84249-28-5 |

| Molecular Formula | C₁₁H₇N₃O₅ |

| Molecular Weight | 261.19 g/mol |

Structure

3D Structure

Properties

CAS No. |

84249-28-5 |

|---|---|

Molecular Formula |

C11H7N3O5 |

Molecular Weight |

261.19 g/mol |

IUPAC Name |

3,5-dinitro-2-phenoxypyridine |

InChI |

InChI=1S/C11H7N3O5/c15-13(16)8-6-10(14(17)18)11(12-7-8)19-9-4-2-1-3-5-9/h1-7H |

InChI Key |

ZNSNKCJYNBOVJT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Utility of 3,5 Dinitro 2 Phenoxypyridine As a Versatile Building Block

Employment as a Key Reactant in Nucleophilic Substitution Processes

The chemical behavior of 3,5-Dinitro-2-phenoxypyridine is dominated by its susceptibility to nucleophilic attack. The nitro groups, acting as strong electron-withdrawing groups, activate the pyridine (B92270) ring towards substitution, particularly at the positions ortho and para to the nitro groups. The phenoxy group at the 2-position serves as a good leaving group, enabling the introduction of various nucleophiles.

A significant application of this compound is its reaction with substituted anilines to form anilino-derived products. In these reactions, the amino group of the aniline (B41778) acts as the nucleophile, displacing the phenoxy group at the 2-position of the pyridine ring. The reaction of this compound with aniline has been studied, and it demonstrates a curvilinear upwards dependence on the aniline concentration, indicating a complex reaction mechanism. This reactivity allows for the synthesis of various N-aryl-3,5-dinitropyridin-2-amines, which are valuable intermediates in the synthesis of more complex heterocyclic systems. nih.gov

The general scheme for this reaction is as follows:

Scheme 1: General reaction of this compound with substituted anilines.

The reaction yields can be influenced by the electronic nature of the substituents on the aniline ring. Electron-donating groups on the aniline can increase its nucleophilicity, potentially leading to higher yields, while electron-withdrawing groups may decrease reactivity.

Table 1: Examples of Anilino-Derived Products from this compound The following table is illustrative and based on the general reactivity of similar dinitropyridine systems. Specific yield data for this compound with a wide range of substituted anilines is not extensively documented in the provided results.

| Substituted Aniline (Nucleophile) | Product | Potential Yield Range |

| Aniline | N-phenyl-3,5-dinitropyridin-2-amine | Moderate to High |

| p-Toluidine (4-Methylaniline) | N-(4-methylphenyl)-3,5-dinitropyridin-2-amine | Moderate to High |

| p-Anisidine (4-Methoxyaniline) | N-(4-methoxyphenyl)-3,5-dinitropyridin-2-amine | Moderate to High |

| p-Chloroaniline | N-(4-chlorophenyl)-3,5-dinitropyridin-2-amine | Moderate |

The utility of this compound extends beyond reactions with anilines to a broader range of nucleophiles. The highly electrophilic nature of the dinitropyridine core allows for reactions with various nitrogen, oxygen, and sulfur nucleophiles. nih.govresearchgate.net For instance, reactions with secondary amines like piperidine (B6355638) and morpholine (B109124) have been observed.

However, the reactivity is not without limitations. The reaction's success and kinetic profile can be highly dependent on the nucleophile's nature and the reaction conditions. For example, aniline is a much weaker base than aliphatic amines like n-butylamine, which affects its reactivity and the potential for base catalysis in the reaction mechanism. The reaction with aniline is prone to base catalysis, which is not observed in the reaction of 2-chloro-3,5-dinitropyridine (B146277) with aniline in benzene (B151609). This suggests that the nature of the leaving group (phenoxy vs. chloro) also plays a crucial role in the reaction pathway.

Reactions with Substituted Anilines for Anilino-Derived Products

Contextualization within Broader Dinitropyridine Precursor Chemistry

The synthetic importance of this compound is best understood when compared with other related dinitropyridine reagents and its role in larger synthetic strategies.

This compound belongs to a class of electron-deficient pyridine reagents used in organic synthesis. kochi-tech.ac.jp A direct comparison can be made with halo-dinitropyridines, such as 2-chloro-3,5-dinitropyridine and 2-fluoro-3,5-dinitropyridine. nih.govvulcanchem.com

Reactivity and Leaving Group Ability: In nucleophilic aromatic substitution reactions, the nature of the leaving group is critical. Generally, fluoride (B91410) is a better leaving group than chloride in SNAr reactions. researchgate.net The phenoxy group in this compound is also a good leaving group, and its reactivity can be comparable to or different from halides depending on the specific nucleophile and reaction conditions. For instance, the kinetic form of the reaction of this compound with aniline differs from that of 2-chloro-3,5-dinitropyridine with the same nucleophile.

Synthetic Accessibility: The choice of reagent can also be dictated by the ease of synthesis of the precursor itself. Halogenated dinitropyridines are often commercially available or can be synthesized through established nitration and halogenation protocols. kochi-tech.ac.jp

Other Dinitropyridine Precursors: Other precursors like 1-methyl-3,5-dinitro-2-pyridone are also employed in three-component ring transformations to produce substituted 5-nitropyridines. acs.org These reactions proceed through a different mechanism involving nucleophilic attack and ring transformation rather than direct substitution at the C2 position.

Table 2: Comparison of Electron-Deficient Pyridine Reagents

| Reagent | Leaving Group | Typical Reactions | Advantages/Disadvantages |

| This compound | Phenoxide | Nucleophilic Aromatic Substitution | Good leaving group; reactivity can be modulated. |

| 2-Chloro-3,5-dinitropyridine | Chloride | Nucleophilic Aromatic Substitution | Commonly used, but chloride is a less effective leaving group than fluoride. nih.govvulcanchem.com |

| 2-Fluoro-3,5-dinitropyridine | Fluoride | Nucleophilic Aromatic Substitution | Highly reactive due to the excellent leaving group ability of fluoride. nih.govresearchgate.net |

| 1-Methyl-3,5-dinitro-2-pyridone | Nitroacetamide | Three-component ring transformation | Leads to different structural motifs (e.g., 3-substituted 5-nitropyridines). acs.org |

The products derived from this compound are often not the final target molecules but rather key intermediates in more complex synthetic routes. The dinitro-aminopyridine core is a versatile scaffold that can be further functionalized. A common strategy involves the reduction of one or both nitro groups to amino groups. nih.gov These resulting diamino or amino-nitropyridine derivatives can then undergo cyclization reactions to form various fused heterocyclic systems, many of which are biologically active. nih.govscispace.com

For example, the anilino-derived products can be subjected to reductive cyclization to form phenazine-like structures or other complex N-heterocycles. scispace.com The general strategy involves:

Nucleophilic substitution on the this compound core to introduce a desired side chain.

Selective reduction of one or both nitro groups.

Intramolecular cyclization to construct the final heterocyclic framework.

This step-wise approach highlights the strategic importance of this compound as a foundational building block for constructing molecular complexity in a controlled manner, which is a cornerstone of modern organic synthesis. trine.edursc.org

Elucidation of Reaction Mechanisms Involving 3,5 Dinitro 2 Phenoxypyridine

Kinetic and Equilibrium Studies of Nucleophilic Aromatic Substitution

The reaction of 3,5-Dinitro-2-phenoxypyridine with amines proceeds through a multi-step SNAr mechanism. This process is initiated by the nucleophilic attack of the amine on the electron-deficient carbon atom at the 2-position of the pyridine (B92270) ring. This leads to the formation of a zwitterionic intermediate, often referred to as a Meisenheimer complex. The subsequent steps, involving proton transfer and expulsion of the phenoxide leaving group, ultimately yield the substitution product. The kinetics of these reactions can be complex, with the observed rate constant often showing a dependency on the concentration of the attacking nucleophile.

Investigation of Initial Nucleophilic Attack Characteristics

The initial attack of a nucleophile on the aromatic ring is a critical step in the SNAr mechanism. Kinetic studies on the reaction of this compound with various amines, such as piperidine (B6355638) and morpholine (B109124) in benzene (B151609), reveal that the observed second-order rate constant (kobs) can either be independent of or vary with the nucleophile concentration. This relationship is often expressed by the equation:

kobs = k' + k''[Amine]

where k' represents the uncatalyzed pathway and k'' corresponds to the base-catalyzed pathway.

For the reaction of this compound with morpholine in benzene, a linear dependence of the observed rate constant on the morpholine concentration is observed. This indicates a significant contribution from the base-catalyzed pathway. In contrast, reactions with other amines and substrates can show different kinetic profiles. For instance, the reaction of 2,4-dinitrophenyl phenyl ether with piperidine in benzene shows a linear plot of the observed rate constant versus nucleophile concentration that passes through the origin, suggesting the uncatalyzed pathway is negligible under these conditions.

Table 1: Kinetic Data for the Reaction of this compound with Amines in Benzene Note: Specific numerical values for k' and k'' for this compound were not available in the searched sources. The table reflects the observed kinetic relationship.

| Nucleophile | Kinetic Relationship of kobs vs. [Amine] |

| Morpholine | Linear dependence |

| Piperidine | Linear dependence |

| Aniline (B41778) | Curvilinear upwards dependence |

This table is based on qualitative descriptions from the available research. unilag.edu.ng

Analysis of Zwitterionic Intermediate Formation and Transformation

The zwitterionic intermediate possesses an ammonio proton which can form a hydrogen bond with the oxygen atoms of the ortho-nitro group. This interaction can influence the conformation of the intermediate and its reactivity in the subsequent steps. The transformation of this intermediate to the final product involves the removal of this proton, a process that can be facilitated by a base, including a second molecule of the attacking amine.

In some cases, the formation of the zwitterionic intermediate can be the rate-limiting step of the reaction. However, in many instances, particularly with amine nucleophiles, the subsequent proton transfer becomes rate-limiting. unilag.edu.ng The relative rates of formation and decomposition of the intermediate, characterized by the ratio of rate constants (k3/k2), are influenced by the activation of the substrate. For highly activated substrates like this compound, this ratio is observed to increase.

Proton Transfer Mechanisms in Catalyzed and Uncatalyzed Pathways

Proton transfer is a pivotal event in the SNAr reactions of this compound with amines. The removal of the proton from the zwitterionic intermediate is essential for the final expulsion of the leaving group and the formation of the substitution product. This process can occur through both uncatalyzed and catalyzed pathways.

Influence of Basic Catalysts on Reaction Kinetics

The presence of a basic catalyst, which can be a second molecule of the amine nucleophile, can significantly accelerate the reaction. This phenomenon, known as base catalysis, is reflected in the kinetics of the reaction. As shown in the equation kobs = k' + k''[Amine], the term k''[Amine] quantifies the contribution of the base-catalyzed pathway.

The effectiveness of the amine as a catalyst is related to its basicity and its ability to accept a proton from the zwitterionic intermediate. For the reactions of this compound with piperidine and morpholine in benzene, the observed linear increase in the second-order rate constants with increasing nucleophile concentration points to a dominant base-catalyzed mechanism. The ratio of the catalyzed to uncatalyzed rate constants (k''/k' or k3/k2) provides a measure of the susceptibility of the reaction to base catalysis. An increase in this ratio is seen with increased activation of the substrate.

Table 2: Influence of Nucleophile on the Kinetic Form of Substitution Reactions in Benzene Note: This table is based on qualitative observations of the shape of plots of kobs versus nucleophile concentration.

| Substrate | Nucleophile | Kinetic Form |

| This compound | Morpholine | Linear |

| This compound | Piperidine | Linear |

| This compound | Aniline | Curvilinear upwards |

| 2,4,6-Trinitrophenyl phenyl ether | Morpholine | Linear |

| 2,4,6-Trinitrophenyl phenyl ether | Piperidine | Linear |

This table illustrates how the nature of the nucleophile and substrate affects the reaction kinetics, indicating the role of base catalysis.

Steric and Electronic Effects on Reactivity Profiles

The presence of two electron-withdrawing nitro groups at the 3 and 5 positions significantly activates the pyridine ring towards nucleophilic attack. These groups help to stabilize the negative charge that develops in the aromatic ring during the formation of the Meisenheimer intermediate. The nitrogen atom within the pyridine ring (an aza group) also contributes to this activation through its electron-withdrawing inductive and resonance effects. The introduction of this ortho-aza group provides additional possibilities for resonance stabilization, which can lower the electron density on the oxygen atoms of the nitro groups.

When comparing this compound with its carbocyclic analogue, 2,4,6-trinitrophenyl phenyl ether, the latter is generally more reactive. The additional nitro group in the trinitrophenyl ether further enhances the electrophilicity of the aromatic ring. This increased activation is also reflected in a higher k3/k2 ratio in reactions with piperidine.

Steric effects also play a crucial role. The steric environment around the reaction center can hinder the approach of the nucleophile, affecting the rate of the initial attack. Furthermore, steric interactions can influence the stability of the zwitterionic intermediate and the ease of proton transfer. For instance, the structure of the substitution product, 2-piperidino-3,5-dinitropyridine, shows distortion resulting from steric interactions between the substituents at the 2 and 3-positions. unilag.edu.ng

Solvent Effects on Reaction Pathways and Rates

The solvent in which a chemical reaction is conducted can profoundly influence its rate, pathway, and product distribution. While specific, detailed kinetic studies on the solvent effects for reactions of this compound are not extensively documented in publicly available research, the behavior of structurally similar dinitropyridine derivatives provides significant insights into the potential solvent-dependent reactivity of this compound. The principles governing nucleophilic aromatic substitution (SNAr) and other reactions involving activated pyridine systems are well-established and allow for informed predictions.

Solvents can influence reaction rates through several mechanisms. For reactions proceeding through charged intermediates or transition states, such as the Meisenheimer complexes common in SNAr reactions, polar solvents are typically better at stabilizing these species, which can lead to an acceleration of the reaction rate. wiley.com Conversely, less polar solvents might favor concerted mechanisms over stepwise pathways. wiley.comcdnsciencepub.com The ability of a solvent to act as a hydrogen bond donor or acceptor, or its general polarity and polarizability, can all play critical roles.

Research on the synthesis of 4-substituted 3,5-dinitro-1,4-dihydropyridines (3,5-dinitro-DHPs) from β-formyl-β-nitroenamines illustrates a clear solvent-dependent reaction pathway. rsc.org In these multi-component reactions, the solvent can participate directly in the reaction mechanism. For instance, in the self-condensation of a β-formyl-β-nitroenamine, the choice of alcohol as a solvent was shown to alter the product distribution significantly. rsc.org

When benzyl (B1604629) alcohol was used as the solvent instead of ethanol, the reaction yielded a different ratio of products. rsc.org The reaction in benzyl alcohol produced 4-phenyl-3,5-dinitro-DHP and 3,5-dinitro-DHP, with the formation of benzaldehyde (B42025) also confirmed. rsc.org This observation indicates that the pyridinium (B92312) ion intermediate was reduced by the benzyl alcohol, which itself was oxidized to benzaldehyde. rsc.org This demonstrates that the solvent is not merely an inert medium but an active participant in the reaction pathway, directly influencing the final product composition.

A summary of the product yields from this control experiment is presented in the table below.

Table 1: Influence of Alcohol Solvent on Product Distribution in a Dinitropyridine Synthesis

| Solvent | Product | Yield (%) |

|---|---|---|

| Benzyl Alcohol | 4-phenyl-3,5-dinitro-DHP | 33 |

| 3,5-dinitro-DHP | 66 |

Data sourced from a control experiment in the synthesis of 3,5-dinitro-DHPs. rsc.org

Furthermore, studies on the nitration of pyridine derivatives with dinitrogen pentoxide have shown that the choice of solvent is crucial. Reactions carried out in liquid sulfur dioxide proceed through a different mechanism than those in other organic solvents, involving the formation of an N-nitropyridinium ion. scispace.comresearchgate.net This highlights that the solvent can fundamentally alter the nature of the reactive species and the subsequent reaction mechanism.

In the context of nucleophilic aromatic substitution on activated rings like this compound, the solvent can affect the stability of the transition state. Computational studies on related SNAr reactions have shown that introducing a solvent increases the activation energy barrier compared to the gas phase. researchgate.net For the substitution of fluorine on a nitro-activated benzene ring, the polar aprotic solvent DMSO was found to be more effective than protic polar solvents like methanol (B129727) or water, indicating that specific solvent-solute interactions are critical. researchgate.net For reactions involving powerful nucleophiles in less polar solvents, the geometry of the transition state can also be influenced by the solvent environment. cdnsciencepub.com

Therefore, it can be inferred that the reaction pathways and rates of this compound are highly susceptible to solvent effects. The polarity, proticity, and coordinating ability of the solvent can dictate whether a reaction proceeds via a stepwise or concerted mechanism, influence the stability of intermediates and transition states, and in some cases, the solvent can become a direct reactant, altering the expected product outcome.

Advanced Derivatization Strategies for 3,5 Dinitro 2 Phenoxypyridine

Regioselective Functionalization at the Pyridine (B92270) Core

The pyridine core of 3,5-dinitro-2-phenoxypyridine is highly activated towards nucleophilic attack, primarily at the C2 position, due to the strong electron-withdrawing effect of the nitro groups at the C3 and C5 positions. This inherent reactivity allows for the regioselective displacement of the phenoxy group by various nucleophiles.

Kinetic and equilibrium studies have extensively investigated the reaction of this compound with a range of primary and secondary amines. researchgate.netrsc.org These reactions typically proceed via a two-step SNAr mechanism, involving the initial formation of a Meisenheimer complex, followed by the expulsion of the phenoxide leaving group. researchgate.net

For instance, the reaction with substituted anilines in the presence of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in dimethyl sulfoxide (B87167) (DMSO) yields the corresponding 2-anilino-3,5-dinitropyridine derivatives. researchgate.net The reaction mechanism is sensitive to steric effects, particularly when using 2,6-disubstituted anilines, which can influence the rate of proton transfer from the zwitterionic intermediate. researchgate.net

The scope of nucleophiles is not limited to anilines. A variety of aliphatic amines, such as piperidine (B6355638), n-butylamine, and morpholine (B109124), have been shown to displace the phenoxy group in benzene (B151609), leading to the formation of 2-amino-3,5-dinitropyridine derivatives. rsc.org These reactions underscore the versatility of the C2 position as a key site for introducing structural diversity.

Table 1: Examples of Regioselective Amination at the C2 Position of this compound

| Nucleophile | Product | Reference |

|---|---|---|

| Substituted Anilines | 2-Anilino-3,5-dinitropyridine derivatives | researchgate.net |

| Piperidine | 2-(Piperidin-1-yl)-3,5-dinitropyridine | rsc.org |

| n-Butylamine | N-Butyl-3,5-dinitro-pyridin-2-amine | rsc.org |

| Morpholine | 4-(3,5-Dinitropyridin-2-yl)morpholine | rsc.org |

Modification of the Phenoxy Moiety for Tunable Reactivity

A general and powerful strategy involves the initial synthesis of a library of substituted phenols, which can then be reacted with 2-chloro-3,5-dinitropyridine (B146277) to generate a series of 3,5-dinitro-2-(substituted-phenoxy)pyridine analogs. This approach allows for the introduction of a wide range of functional groups onto the phenoxy ring, including alkyl, alkoxy, halogen, and nitro groups. The electronic nature of these substituents can, in turn, influence the reactivity of the pyridine core by modulating the electron-donating or -withdrawing character of the phenoxy leaving group.

Post-synthetic modification of the phenoxy group on the intact this compound molecule presents a more challenging yet potentially elegant approach. Standard electrophilic aromatic substitution reactions on the phenoxy ring, such as nitration or halogenation, would likely be complicated by the deactivating nature of the dinitropyridinyl ether linkage and the potential for side reactions on the highly activated pyridine ring. However, more specialized techniques could be envisioned. For example, the introduction of a hydroxyl group on the phenol (B47542) prior to coupling would allow for subsequent O-alkylation or O-acylation on the final product.

While specific examples for the extensive modification of the phenoxy group in this compound are not abundant in the literature, the principles are well-established in the synthesis of other phenoxy-containing heterocyclic compounds, such as 4-phenoxy-pyridine/pyrimidine derivatives. rsc.org

Table 2: Proposed Strategies for Phenoxy Moiety Modification

| Strategy | Description | Potential Functional Groups |

|---|---|---|

| Pre-functionalization | Synthesis of substituted phenols followed by coupling with 2-chloro-3,5-dinitropyridine. | -Alkyl, -Alkoxy, -Halogen, -NO2, -CN |

| Post-functionalization | Derivatization of a pre-installed functional group on the phenoxy ring (e.g., -OH). | Ethers, Esters |

Synthesis of Novel Analogs via Targeted Substitutions

The synthesis of novel analogs of this compound can be systematically approached by targeting specific positions for substitution. The most direct method for generating a diverse range of analogs involves the reaction of 2-chloro-3,5-dinitropyridine with various nucleophiles. mdpi.com

Targeted substitution at the C2 position allows for the replacement of the phenoxy group with a wide array of functionalities. As discussed in section 4.1, amines are effective nucleophiles for this transformation. Beyond amines, other nucleophiles such as alkoxides, thiolates, and stabilized carbanions could potentially displace the phenoxy group, leading to the formation of ethers, thioethers, and carbon-substituted derivatives, respectively. The synthesis of 2-(benzylthio)-3-nitro-5-(trifluoromethyl)pyridine from the corresponding chloro-precursor demonstrates the feasibility of introducing sulfur-based nucleophiles. nih.gov

The synthesis of analogs with modified phenoxy moieties, as outlined in section 4.2, represents another key strategy. By employing a diverse set of substituted phenols in the initial coupling reaction with 2-chloro-3,5-dinitropyridine, a library of analogs with systematically varied electronic and steric properties on the phenoxy ring can be constructed. For example, the synthesis of 3-nitro-2-(4-nitrophenoxy)-5-(trifluoromethyl)pyridine has been reported, showcasing the incorporation of an additional nitro group on the phenoxy ring. nih.gov

Furthermore, derivatization can also be envisioned at the nitro groups themselves. Reduction of the nitro groups to amino groups would provide access to a new class of compounds, such as 2-phenoxy-3,5-diaminopyridine. These amino groups could then serve as handles for further functionalization, for example, through acylation or diazotization reactions. The reduction of dinitropyridines using reagents like palladium on carbon with hydrogen gas is a known transformation. google.com

Table 3: Overview of Synthetic Pathways to Novel Analogs

| Target Position | Precursor | Reagent/Reaction Type | Resulting Analog Class |

|---|---|---|---|

| C2 | This compound or 2-Chloro-3,5-dinitropyridine | Amines, Thiolates, Alkoxides (SNAr) | 2-Amino-, 2-Thio-, 2-Alkoxy-3,5-dinitropyridines |

| Phenoxy Group | 2-Chloro-3,5-dinitropyridine | Substituted Phenols (SNAr) | 2-(Substituted-phenoxy)-3,5-dinitropyridines |

| C3/C5 Nitro Groups | This compound | Reducing Agents (e.g., Pd/C, H2) | 2-Phenoxy-3,5-diaminopyridine |

Exploration of Advanced Chemical Applications Derived from 3,5 Dinitro 2 Phenoxypyridine Derivatives

Research in Energetic Materials and High-Performance Compounds

The dinitropyridine core is a key structural motif in the design of energetic materials that balance high performance with thermal stability. The search for such materials is driven by the need for explosives and propellants that can withstand harsh environmental conditions without compromising their energetic output. ntrem.com

Thermally Stable Systems Based on Dinitropyridine Cores (e.g., 3,5-Dinitro-2,6-bispicrylamino pyridine)

A prominent example of a thermally stable energetic material derived from a dinitropyridine core is 2,6-bis(picrylamino)-3,5-dinitropyridine, commonly known as PYX. google.comresearchgate.netfas.org PYX is recognized for its exceptional thermal stability, with a decomposition temperature reported as high as 460°C. researchgate.netresearchgate.net This compound is considered a moderately powerful explosive and is noted for being more thermally stable than other explosives with a comparable oxygen balance. google.com Its synthesis involves the reaction of 2,6-diaminopyridine (B39239) with picryl chloride, followed by nitration of the resulting intermediate. google.com

The remarkable thermal stability of PYX makes it suitable for specialized applications, such as in oil well perforation and as a component in sheet explosives. researchgate.net Formulations containing PYX, such as AFX-521 (95 wt% PYX and 5 wt% Kel-F 800), have been evaluated as excellent, thermally stable booster explosives. fas.orgosti.gov The stability of PYX is attributed to its molecular structure, which includes strong intermolecular hydrogen bonds and π-bonds. researchgate.net

Research has also been conducted on other derivatives, such as 3,5-dinitro-2-picrylaminopyridine (DNMPAP) and 3,5-dinitro-2,4,6-picrylamino-pyridine (DNTPAP), which also exhibit high thermal stability. researchgate.net The study of these and other dinitropyridine-based materials, often utilizing techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), is crucial for understanding the relationship between molecular structure and energetic performance. ntrem.com

Table 1: Properties of Selected Dinitropyridine-Based Energetic Materials

| Compound | Common Name | Decomposition Temperature (°C) | Key Features |

| 2,6-bis(picrylamino)-3,5-dinitropyridine | PYX | 350-460 google.comfas.orgresearchgate.netresearchgate.net | High thermal stability, moderately powerful explosive. google.com |

| 3,5-dinitro-2-picrylaminopyridine | DNMPAP | Exothermic decomposition researchgate.net | Thermally stable explosive. researchgate.net |

| 3,5-dinitro-2,4,6-picrylamino-pyridine | DNTPAP | Exothermic decomposition researchgate.net | Thermally stable explosive. researchgate.net |

| 2,6-diamino-3,5-dinitropyridine-1-oxide | ANPyO | - | Insensitive high explosive. researchgate.netmdpi.com |

Computational Performance Evaluation of Related Energetic Systems

Computational methods play a vital role in the design and evaluation of new energetic materials, offering a way to predict performance and stability before undertaking complex and potentially hazardous syntheses. researchgate.netacs.org For dinitropyridine-based systems, computational studies are used to calculate key performance parameters such as detonation velocity, detonation pressure, and heat of explosion. researchgate.net

For instance, the performance parameters of compounds like PYX, DNMPAP, and DNTPAP have been computed using thermodynamic codes. researchgate.net These calculations have shown that the predicted performance of these compounds, in terms of relative strength, heat of explosion, and power index, can be superior to that of the benchmark thermally stable explosive, triaminotrinitrobenzene (TATB). researchgate.net

Density Functional Theory (DFT) is a common computational method used to optimize the molecular geometry and calculate the properties of energetic materials. researchgate.net Such calculations provide insights into the structure-property relationships that govern the stability and performance of these compounds. The development of more robust predictive tools is an ongoing area of research aimed at accelerating the discovery of new, high-performance energetic materials. researchgate.net

Table 2: Computed Performance Parameters of Selected Energetic Compounds

| Compound | Detonation Velocity (m/s) | Detonation Pressure (kbar) | Reference(s) |

| PYX | 7497 | 308 | researchgate.net |

| HNS | 7612 | 24.3 (GPa) | researchgate.net |

| TATB | - | - | researchgate.net |

| TKX-55 | 8230 | 28.7 (GPa) | researchgate.net |

Contributions to Functional Materials Development

Beyond energetic applications, derivatives of 3,5-dinitropyridine (B58125) contribute to the development of functional materials. The presence of electron-withdrawing nitro groups and the potential for modification at various positions on the pyridine (B92270) ring make these compounds interesting building blocks for materials with specific optical or electronic properties.

For example, the fluorescence of certain terthiophene derivatives has been shown to be sensitive to the presence of nitro-containing explosives, including PYX. nih.gov This suggests the potential for using such compounds in the development of fluorescent sensors for the detection of explosives. The interaction is attributed to electron transfer from the electron-rich sensor molecule to the electron-poor nitro-containing analyte. nih.gov

Furthermore, the synthesis of various substituted dinitropyridines opens pathways to materials with potential applications in nonlinear optics. rsc.org The ability to introduce different functional groups allows for the fine-tuning of the electronic properties of the molecule, which is a key aspect of designing materials for such applications.

Role in Specialized Chemical Syntheses Beyond Direct Derivatization

The reactivity of the dinitropyridine scaffold makes it a useful intermediate in more complex chemical syntheses. The nitro groups activate the pyridine ring towards nucleophilic substitution, allowing for the introduction of a variety of functional groups.

For instance, 3,5-dinitro-2-pyridone can undergo a three-component ring transformation with an aldehyde and ammonium (B1175870) acetate (B1210297) to produce 3-alkylated/arylated 5-nitropyridines. acs.org This method provides a practical route to a class of compounds that are valuable as synthetic intermediates for biologically active molecules, including inhibitors of various enzymes and signaling pathways. acs.org

The synthesis of polysubstituted pyridines is an active area of research, with applications in medicinal chemistry and materials science. core.ac.uk The dinitropyridine framework can serve as a starting point for the construction of more complex heterocyclic systems. The development of novel synthetic methods involving dinitropyridine derivatives continues to expand the toolbox available to organic chemists for the creation of new molecules with desired functionalities. rsc.orgkochi-tech.ac.jp

Concluding Perspectives and Future Research Directions in 3,5 Dinitro 2 Phenoxypyridine Chemistry

Identification of Underexplored Reaction Pathways

The reactivity of 3,5-Dinitro-2-phenoxypyridine is expected to be dominated by the electrophilic nature of the pyridine (B92270) ring. While nucleophilic aromatic substitution (SNAr) is a predictable pathway, several other transformations remain underexplored.

Nucleophilic Aromatic Substitution (SNAr): The phenoxy group at the 2-position is a potential leaving group for SNAr reactions. However, the reactivity of the C-4 and C-6 positions towards nucleophilic attack should also be investigated. A systematic study with a variety of nucleophiles (e.g., amines, alkoxides, thiolates) would provide valuable data on the regioselectivity of these reactions. The synthesis of 2-substituted-5-nitropyridines from related nitropyridine precursors suggests that such transformations are feasible. researchgate.net

Reduction of Nitro Groups: The selective reduction of one or both nitro groups would lead to a range of amino-substituted phenoxypyridines. These derivatives could serve as valuable building blocks for the synthesis of more complex heterocyclic systems, including those with potential biological activity. researchgate.net The challenge lies in achieving selective reduction in the presence of the phenoxy ether linkage.

Partial Reduction and Cyclization: Partial reduction of one nitro group to a hydroxylamine (B1172632) or nitroso species could open pathways for intramolecular cyclization reactions, leading to novel fused heterocyclic systems.

Cross-Coupling Reactions: While the electron-deficient nature of the ring might pose challenges for traditional cross-coupling reactions, modern catalytic systems could enable C-H functionalization or coupling at positions where a leaving group has been introduced. Iron-catalyzed cross-coupling reactions have shown promise for related systems. acs.org

Photochemical Reactions: The presence of nitro groups suggests that the photochemistry of this compound could be a fruitful area of research. Photoinduced reactions of nitroaryl compounds are known to proceed through various mechanisms, potentially leading to novel molecular rearrangements or functionalizations. nih.gov

A summary of potential, yet underexplored, reaction pathways for this compound is presented in Table 1.

Table 1: Potential Underexplored Reaction Pathways for this compound

| Reaction Type | Potential Reagents/Conditions | Expected Products | Potential Research Focus |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiolates | Substituted dinitropyridines | Regioselectivity at C-2, C-4, and C-6 |

| Selective Nitro Group Reduction | Catalytic Hydrogenation (e.g., Pd/C), Metal Hydrides | Amino-nitro-phenoxypyridines, Diamino-phenoxypyridines | Chemoselectivity and regioselectivity |

| Intramolecular Cyclization | Partial reduction (e.g., Zn/NH4Cl) | Fused heterocyclic systems | Reaction conditions and product characterization |

| Cross-Coupling Reactions | Palladium or Iron catalysts | Arylated or alkylated derivatives | Catalyst development and C-H activation strategies |

Advancements in Asymmetric Synthesis and Stereocontrol

The development of chiral derivatives of this compound is a significant area for future research, particularly given the importance of stereochemistry in medicinal chemistry and materials science. ox.ac.ukacs.org

Asymmetric Catalysis: The synthesis of enantiomerically enriched compounds can be achieved through the use of chiral catalysts. For derivatives of this compound, this could involve the asymmetric introduction of a substituent or the kinetic resolution of a racemic mixture. Chiral Brønsted acids and chiral phosphine (B1218219) ligands have been successfully employed in the asymmetric synthesis of other heterocyclic compounds. umich.eduresearchgate.net

Chiral Auxiliaries: The use of chiral auxiliaries attached to a nucleophile could direct the stereochemical outcome of SNAr reactions on the dinitrophenoxypyridine core.

Atropisomerism: If bulky substituents are introduced at the ortho-position of the phenoxy group or at the C-3 position of the pyridine ring, the potential for atropisomerism arises. The synthesis and resolution of such atropisomers would be a novel and challenging research direction.

Future research in this area should focus on the design and application of chiral catalysts and auxiliaries specifically tailored for the this compound scaffold.

Integration with Flow Chemistry and Sustainable Synthesis Paradigms

Modern synthetic chemistry is increasingly focused on the development of sustainable and efficient processes. fau.eu Flow chemistry offers several advantages for the synthesis and functionalization of nitroaromatic compounds, including improved safety, better heat and mass transfer, and the potential for automation. syrris.commdpi.comamt.ukvapourtec.comsioc-journal.cn

Nitration Reactions in Flow: The nitration of a precursor phenoxypyridine could be performed more safely and efficiently in a continuous flow reactor, minimizing the risks associated with handling nitrating agents in batch processes. amt.uk

SNAr Reactions in Flow: The execution of SNAr reactions in flow can lead to higher yields and shorter reaction times due to improved mixing and temperature control. vapourtec.com

Sustainable Synthesis: Future research should also explore the use of greener solvents, catalysts, and energy sources for the synthesis and modification of this compound. This aligns with the broader goals of green chemistry to reduce the environmental impact of chemical processes. researchgate.net

The potential benefits of integrating flow chemistry into the synthesis of this compound are summarized in Table 2.

Table 2: Potential Advantages of Flow Chemistry for this compound Synthesis

| Synthetic Step | Batch Chemistry Challenges | Flow Chemistry Advantages |

|---|---|---|

| Nitration | Highly exothermic, potential for runaway reactions. | Enhanced heat transfer, improved safety, precise control over reaction time. |

| Nucleophilic Aromatic Substitution | Long reaction times, potential for side products. | Improved mixing, higher temperatures and pressures possible, leading to faster and cleaner reactions. |

Synergistic Approaches Combining Experimental and Computational Research

The combination of experimental and computational methods can provide a deeper understanding of the reactivity and properties of this compound. nih.govresearchgate.netacs.orgosti.gov

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict transition state energies, and rationalize observed regioselectivity. acs.org This can be particularly valuable for understanding the complex reactivity of this electron-deficient system.

Prediction of Properties: Computational methods can be employed to predict various properties of this compound and its derivatives, such as their electronic structure, spectroscopic characteristics, and potential for biological activity. nih.gov This can help to guide experimental efforts and prioritize synthetic targets.

Catalyst Design: Computational modeling can aid in the design of new catalysts for the asymmetric synthesis or functionalization of the this compound scaffold.

A synergistic approach, where experimental results inform and validate computational models, and where computational predictions guide experimental design, will be crucial for unlocking the full potential of this understudied compound.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 3,5-Dinitro-2-phenoxypyridine, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves nitration of 2-phenoxypyridine derivatives. A common approach is sequential nitration at the 3- and 5-positions using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to remove by-products like 3-nitro or 5-nitro isomers . Monitor reaction progress using TLC or HPLC to ensure regioselectivity.

Q. How can X-ray crystallography be applied to confirm the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction requires high-quality crystals grown via slow evaporation (e.g., in DCM/hexane). Use SHELX programs (e.g., SHELXL) for structure refinement . Key parameters: space group, bond angles, and nitro-group torsion angles. Compare experimental data with computational models (DFT) to validate geometry .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Identify nitro-group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) and aromatic C–H stretches (~3100 cm⁻¹).

- ¹H/¹³C NMR : Assign peaks using DEPT and HSQC. The deshielded aromatic protons (δ 8.5–9.0 ppm) confirm nitro-group electron-withdrawing effects.

- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ groups) .

Advanced Research Questions

Q. How does the electron-deficient nature of this compound influence its reactivity in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer : The nitro groups activate the pyridine ring for SNAr by withdrawing electron density. Design experiments using amines or thiols as nucleophiles in polar aprotic solvents (DMF, DMSO) at 80–100°C. Monitor regioselectivity at the 4-position via LC-MS. Kinetic studies (e.g., varying temperature/pH) can elucidate reaction mechanisms .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Conduct:

- Solubility Screening : Test in 10+ solvents (e.g., DMSO, THF, ethyl acetate) using gravimetric analysis.

- DSC/TGA : Identify polymorphs by melting point variations.

- PXRD : Compare diffraction patterns with literature .

Q. How can computational chemistry predict the stability of this compound under varying pH conditions?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model protonation/deprotonation at the pyridine nitrogen and nitro groups. Calculate pKa values using COSMO-RS solvation models. Validate predictions experimentally via UV-Vis titration (pH 1–14) .

Q. What are the challenges in analyzing trace impurities in this compound, and how can they be addressed?

- Methodological Answer : Common impurities include mono-nitro derivatives and oxidation by-products. Use:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.